Fmoc-D-Tyr(3-NO2)-OH

Peptide therapeutics Enzymatic stability Peptide synthesis

Researchers face challenges with non-selective post-synthetic nitration and proteolytic instability of L-peptides. Fmoc-D-Tyr(3-NO2)-OH is the exact solution for Fmoc-SPPS. - Enables site-specific incorporation of 3-nitro-D-tyrosine. D-configuration confers high resistance to proteases. - 3-nitro group acts as a potent, long-range fluorescence quencher for FRET-based endopeptidase assays. - Eliminates low-yield, non-selective post-nitration steps. Fully compatible with standard Fmoc/tBu SPPS deprotection.

Molecular Formula C24H20N2O7
Molecular Weight 448.4 g/mol
Cat. No. B12280029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Tyr(3-NO2)-OH
Molecular FormulaC24H20N2O7
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C24H20N2O7/c27-22-10-9-14(12-21(22)26(31)32)11-20(23(28)29)25-24(30)33-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20,27H,11,13H2,(H,25,30)(H,28,29)/t20-/m1/s1
InChIKeyJZUZJVFERQWLNC-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Tyr(3-NO2)-OH: 3-Nitro-D-Tyrosine Synthon for SPPS


Fmoc-D-Tyr(3-NO2)-OH is a protected amino acid derivative, belonging to the class of Fmoc-protected, non-natural tyrosine analogs. It is defined by three key features: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the N-alpha position ; the presence of an electron-withdrawing nitro (-NO2) group at the 3-position of the phenolic ring ; and the D-enantiomeric configuration at the alpha-carbon. The compound's molecular formula is C24H20N2O7 with a molecular weight of 448.4 g/mol . Its primary application is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) for the site-specific incorporation of a 3-nitro-D-tyrosine residue into custom peptide sequences.

SPPS Compatibility
Fmoc-protected building block for solid-phase peptide synthesis
Stereochemical Control
D-enantiomer for stereoselective incorporation of 3-nitro-D-tyrosine
Functional Modification
3-nitro group alters phenolic reactivity and enables fluorescence quenching

Why Fmoc-D-Tyr(3-NO2)-OH Is Irreplaceable


Standard Fmoc-Tyr-OH and Fmoc-D-Tyr-OH lack the 3-nitro modification and cannot replicate the specific chemical and biochemical properties of Fmoc-D-Tyr(3-NO2)-OH. The nitro group is essential for two primary reasons: it serves as a powerful electron-withdrawing group, dramatically altering the phenolic ring's pKa and reactivity profile compared to unmodified tyrosine. Second, it acts as a potent fluorescence quencher, a property central to its use in designing internally quenched fluorogenic substrates [1]. Furthermore, the D-configuration is critical for creating peptides with increased resistance to proteolytic degradation, a property L-tyrosine cannot provide . Using a generic substitute would result in a peptide with fundamentally different physicochemical properties, biological stability, and optical behavior, thereby invalidating the intended experimental design.

Fmoc-Tyr-OH or Fmoc-D-Tyr-OH lack the 3-nitro group; quenching capability and altered phenolic pKa may not be reproduced.
Fmoc-Tyr(3-NO2)-OH (L-enantiomer) does not provide D-configuration; peptide proteolytic resistance and stereochemical topology may differ.
Non-nitrated D-tyrosine analogs cannot serve as FRET acceptors; assay design may shift away from expected quenching behavior.

Fmoc-D-Tyr(3-NO2)-OH: Stability & Functional Evidence


D-Amino Acid Proteolytic Resistance

Peptides synthesized with Fmoc-D-Tyr(3-NO2)-OH incorporate a D-amino acid residue, which confers a high degree of resistance to degradation by endogenous proteases. This is a well-established class-level property of peptides containing D-enantiomers. While direct quantitative comparison for this specific compound is unavailable, the underlying principle is that proteases are generally stereospecific for L-amino acid sequences. This distinction is a primary driver for incorporating D-amino acids in peptide-based drug candidates .

Proteolytic Resistance
Class-level
D-enantiomer: inferred significantly higher stability than L-tyrosine analog; D-Tyr shows low Vmax with tyrosyl-tRNA synthetase and is not a substrate for human tyrosinase.
Supports selection for protease-resistant peptide design.
General class-level property; direct quantitative comparison for this specific derivative is unavailable.
Peptide therapeutics Enzymatic stability Peptide synthesis D-amino acids

3-Nitro Group Accelerates Deprotection Kinetics

The presence of a 3-nitro group on the tyrosine aromatic ring profoundly affects the acid-lability of common phenolic protecting groups. In a study on the Fmoc-Nit(Bn)-OH synthon, the benzyl (Bn) protecting group was found to be cleaved under acidic conditions (ca. 80% TFA) at a rate (k = 15.3 s⁻¹ at 20°C) that is more than 2,000,000 times faster than the cleavage of benzyl from a standard, non-nitrated Fmoc-Tyr(Bn)-OH [1]. This effect is directly attributed to the electron-withdrawing nature of the nitro group.

Deprotection Kinetics
Head-to-head
Benzyl cleavage of Fmoc-Nit(Bn)-OH: k = 15.3 s⁻¹ at 20°C, >2,000,000× faster than Fmoc-Tyr(Bn)-OH in 80% TFA.
Enables more complete and reliable final deprotection in SPPS.
Direct head-to-head comparison supporting 3-nitrotyrosine building block selection for benzyl-type protection strategies.
Peptide synthesis Solid-phase peptide synthesis SPPS Deprotection kinetics 3-nitrotyrosine

3-Nitrotyrosine as FRET Quencher

The 3-nitrotyrosine moiety is uniquely effective as a fluorescence quencher. In a foundational study, 3-nitrotyrosine served as the acceptor in a donor-acceptor pair with an anthraniloyl (Abz) group for FRET-based assays. This system demonstrated complete quenching even when the chromophores were separated by over 20 Å, and effective quenching was observed at distances up to 50 Å [1]. Without the nitro group, unmodified tyrosine does not possess this intrinsic quenching capability.

FRET Quenching
Reported
Abz/(3-NO2)Tyr pair: complete quenching at >20 Å separation; effective up to 50 Å. Unmodified tyrosine has no quenching capability.
Supports use as a quencher in FRET-based enzyme assay substrates.
Foundational study; quenching efficiency may depend on peptide sequence context.
FRET Fluorogenic substrates Enzyme assays Peptide probes

3-Nitro Increases Phenolic Acidity

The nitro group is a strong electron-withdrawing substituent that stabilizes the conjugate base (phenolate anion) of the tyrosine side chain, resulting in a significantly lower pKa for the phenolic hydroxyl group. This alteration impacts hydrogen bonding and electrostatic interactions, differentiating the physicochemical behavior of peptides containing this residue from those containing native tyrosine .

Phenolic Acidity
Data to verify
Nitro group lowers phenolic pKa relative to unmodified tyrosine; specific numeric value not reliably reported for this derivative.
Relevant for protonation-state-dependent peptide interactions.
Qualitative property; source review and experimental determination may be needed.
Physicochemical properties pKa Peptide design

D-Enantiomer for Stereochemical Probes

The D-configuration is a defining and non-interchangeable characteristic of this compound. Peptides synthesized with Fmoc-D-Tyr(3-NO2)-OH will be diastereomers of those made with Fmoc-Tyr(3-NO2)-OH, leading to entirely distinct three-dimensional structures and, consequently, different biological recognition profiles. This stereochemical inversion is a deliberate design element, not an incidental property .

Stereochemical Probe
Class-level
D-configuration vs. L-configuration: diastereomeric peptides with distinct 3D structures and recognition profiles.
Enantiomer-specific research requires strict D- vs L- selection.
Based on fundamental stereochemistry; no source-specific data for this compound.
Peptide immunology Peptide probes Chirality

Fmoc-D-Tyr(3-NO2)-OH: Key Application Scenarios


Protease-Resistant Peptide Therapeutics

This compound is optimal for building D-peptide candidates that incorporate a 3-nitrotyrosine residue. As established, the D-amino acid backbone confers high resistance to proteolytic degradation, while the nitro group provides a chemical handle for future modifications or alters the peptide's biophysical properties. This is a key strategy in developing metabolically stable peptide-based drugs, where Fmoc-D-Tyr(3-NO2)-OH provides both required properties in a single building block .

FRET-Based Protease Substrates

When paired with a suitable fluorophore (e.g., anthranilamide/Abz), peptides containing the 3-nitrotyrosine moiety serve as effective FRET substrates for endopeptidases. As the evidence shows, the 3-nitrotyrosine acts as a powerful and long-range quencher, enabling the construction of sensitive enzymatic assays where substrate cleavage leads to a measurable increase in fluorescence. Fmoc-D-Tyr(3-NO2)-OH allows for the precise placement of this quencher within the peptide sequence [1].

Defined Immunological Epitopes

Researchers investigating the role of protein tyrosine nitration in disease require site-specifically modified peptides. Fmoc-D-Tyr(3-NO2)-OH enables the precise, stepwise synthesis of peptide epitopes containing a 3-nitrotyrosine modification. The D-configuration is particularly useful for generating enantiomeric peptide antigens to study stereospecific immune recognition or for creating mirror-image peptide libraries for screening novel binding interactions .

Multi-Nitrotyrosine Peptide Synthesis

For complex peptides containing multiple nitrated residues, the use of a pre-nitrated building block is more efficient than post-synthetic nitration, which can be non-selective and low-yielding. As demonstrated with the benzyl-protected analog, the 3-nitrotyrosine core is compatible with Fmoc/tBu SPPS and can be effectively deprotected, enabling the reliable synthesis of these challenging sequences [2].

Application
Selection Property
Validation Focus
Protease-resistant peptide model studies
D-enantiomer configuration
Proteolytic stability assay context
FRET-based protease substrate design
3-nitro quenching capability
Quenching distance and efficiency review
Stereospecific immune recognition studies
D-configuration and nitro modification
Enantiomeric antigen binding context
Multi-nitrated peptide synthesis
Pre-nitrated building block compatibility
Deprotection efficiency and selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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